molecular formula C17H20N2O2 B2966134 tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 370864-42-9

tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Numéro de catalogue: B2966134
Numéro CAS: 370864-42-9
Poids moléculaire: 284.359
Clé InChI: NGNIVNQIZXFURH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate” is a complex organic molecule. It contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern in chemical transformations . The compound also contains a cyanophenyl group and a dihydropyridine ring, which are common structures in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butanol . The cyanophenyl group and dihydropyridine ring could potentially be formed through various organic synthesis methods, such as Suzuki–Miyaura coupling .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern in chemical transformations . The cyanophenyl group and dihydropyridine ring could also participate in various chemical reactions .

Applications De Recherche Scientifique

Synthesis and Characterization

  • Tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been synthesized and characterized in various studies, demonstrating its utility as an important intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018). Additionally, its synthesis from starting tert-butyl 4-oxopiperidine-1-carboxylate and other compounds has been reported, further characterizing its molecular structure through methods like X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Applications in Drug Development

  • This compound serves as a precursor or an intermediate in the development of various pharmacologically relevant compounds. It has been used in the development of drugs for treating conditions like depression, cerebral ischemia, and as potential analgesics (Zhang, Ye, Xu, & Xu, 2018).

Structural Studies and Molecular Analysis

  • Structural studies of compounds containing this compound have been conducted, revealing details like crystal and molecular structure, stabilized by intramolecular hydrogen bonds. These studies provide insights into the compound's stability and reactivity (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Transformations and Reactions

  • The compound has been a subject of study in various chemical transformations and reactions, including palladium-catalyzed coupling reactions and reactions with electrophilic and nucleophilic reagents. This research enhances understanding of its chemical behavior and potential applications in synthesis (Wustrow & Wise, 1991).

Potential in Antitumor and Antibiotic Research

  • Research into its potential for use in antitumor and antibiotic compounds is ongoing. This involves synthesizing derivatives and studying their structural-activity relationships, contributing to the development of new pharmacological agents (Li, Wang, Wang, Luo, & Wu, 2013).

Propriétés

IUPAC Name

tert-butyl 4-(3-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-9-7-14(8-10-19)15-6-4-5-13(11-15)12-18/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNIVNQIZXFURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Cyanophenyl boronic acid (1.8 g, 12.2 mmol) and 4-(trifluoromethanesulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (5.0 g, 15.2 mmol;) are dissolved in acetonitrile (60 ml) and 0.4 M aqueous sodium carbonate (60 ml). The solution is degassed and treated with palladium tetrakistriphenyl phosphine (0.81 g, 0.7 mmol) at 90° C. for 1 hour. The reaction is cooled, filtered warmed and the filtrate is concentrated to an oil. The oil is extracted with methylene chloride (3×) and the solvent is removed under vacuum. The residue is chromatographed (15% ethyl acetate/hexane) to give the title compound as a white solid (2.7 g, 9.5 mmol). 1H NMR (CDCl3, 300 MHz) δ 7.63 (s, 1H), 7.55 (m, 2H), 7.44 (t, 1H), 6.10 (br, 1H), 4.09 (m, 2H), 3.63 (t, 2H), 2.50 (br, 2H). EI MS M++1: 285.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyl phosphine
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of tert-butyl 4-{[(trifluoromethyl)sulfonyl]oxy}-3,6-dihydropyridine-1(2H)-carboxylate (prepared according to Wustrow, D. J., Wise, L. D., Synthesis, (1991), 993-995; 3.24 g, 9.77 mmol), 3-cyanophenylboronic acid (2.01 g, 13.7 mmol), lithium chloride (1.23 g, 29.3 mmol), and 2 M Na2CO3 solution (14 mL) in DME (35 mL) was added Pd(PPh3)4 (564 mg, 0.489 mmol), and the resulting mixture was stirred at reflux under a nitrogen atmosphere for 3.5 h. The reaction mixture was cooled to rt, stirred overnight, then partially concentrated to remove most of the DME. To the remaining aqueous mixture was added DCM, 2M Na2CO3 solution, and ˜6 mL of 28% NH4OH solution. The layers were separated and the aqueous layer was extracted again with DCM. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated. Purification by MPLC (silica, 45% ethyl acetate/hexanes eluent) afforded tert-butyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate. 1HNMR (CDCl3, 500 MHz): δ 7.66 (s, 1H), 7.61 (dd, J=8.0, 1.5 Hz, 1H), 7.56 (d, J=8.0 Hz, 1H), 7.46 (t, J=7.5 Hz, 1H), 6.13 (br s, 1H), 4.12 (m, 2H), 3.68 (t, J=5.5 Hz, 2H), 2.53 (br s, 2H), 1.52 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
564 mg
Type
catalyst
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.